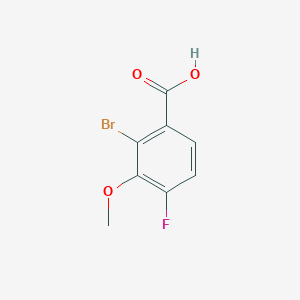

2-Bromo-4-fluoro-3-methoxybenzoic acid

Description

This compound features a benzoic acid backbone substituted with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 2, 4, and 3, respectively. Such substitutions are critical in pharmaceutical and agrochemical intermediates due to their influence on reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C8H6BrFO3 |

|---|---|

Molecular Weight |

249.03 g/mol |

IUPAC Name |

2-bromo-4-fluoro-3-methoxybenzoic acid |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H,11,12) |

InChI Key |

ZTEKBDYLZIQYGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1Br)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically follows a multi-step pathway involving:

- Starting Material: 2-fluorophenol or related benzoic acid derivatives.

- Bromination: Introduction of the bromine atom at the 4-position of the aromatic ring.

- Methoxylation: Introduction of the methoxy group at the 3-position.

- Carboxylation: Formation of the benzoic acid moiety.

One common synthetic approach begins with 2-fluorophenol, which undergoes electrophilic bromination to selectively introduce bromine at the para position relative to the hydroxyl group (which corresponds to the 4-position in the target compound). Subsequently, methoxylation is performed, typically via methylation of the phenolic hydroxyl group or direct introduction of the methoxy substituent at the 3-position. Finally, carboxylation reactions convert the intermediate into the benzoic acid structure bearing the desired substituents.

Industrial Production Methods

Industrial-scale synthesis of this compound employs similar synthetic routes but optimizes reaction conditions for yield, purity, and cost-effectiveness. Key features include:

- Use of efficient catalysts to promote selective bromination and methoxylation.

- Controlled reaction temperatures and pressures in batch reactors to ensure reproducibility.

- Purification steps such as crystallization to achieve high purity.

- Process intensification techniques to minimize reaction times and waste.

The industrial process often involves halogenation and methoxylation of benzoic acid derivatives under acidic conditions, followed by isolation and purification steps tailored to the compound's sensitivity to light and air.

Detailed Example from Literature

A related preparation method for 3-bromo-4-methoxybenzoic acid (a close structural analog) provides insight into the bromination step relevant for this compound:

- Raw Material: p-methoxybenzoic acid.

- Reaction Medium: Glacial acetic acid.

- Catalyst: Ferric chloride (FeCl3·6H2O or FeCl3).

- Bromination: Bromine diluted in glacial acetic acid is added dropwise at 20–60 °C over 1–5 hours.

- Reaction Time: Initial reaction for 1–20 hours, followed by heating to 70 °C to reflux for 0.5–5 hours.

- Workup: Cooling, filtration, washing with distilled water, and vacuum drying at 75 °C.

This procedure yields a light yellow crystalline product with molecular weight confirmed by mass spectrometry, demonstrating the efficiency of bromination under mild conditions catalyzed by FeCl3.

Data Table: Summary of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing bromine or fluorine.

Oxidation Products: Esters or ketones derived from the carboxylic acid group.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

2-Bromo-4-fluoro-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets. The methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs from the evidence include:

| Compound Name | Substituents | Molecular Formula | CAS No. | Key Functional Groups |

|---|---|---|---|---|

| 4-Bromo-2-methoxy-6-methylbenzoic acid | Br (4), OCH₃ (2), CH₃ (6) | C₉H₉BrO₃ | 877149-08-1 | Benzoic acid, methoxy, methyl |

| 5-Bromo-2-methoxy-4-methylbenzoic acid | Br (5), OCH₃ (2), CH₃ (4) | C₉H₉BrO₃ | 90326-61-7 | Benzoic acid, methoxy, methyl |

| 4-Bromo-3-methylbenzoic acid | Br (4), CH₃ (3) | C₈H₇BrO₂ | 7697-28-1 | Benzoic acid, methyl |

| 4-Bromo-3-fluorobenzeneboronic acid | Br (4), F (3) | C₆H₅BBrFO₂ | N/A | Boronic acid, bromo, fluoro |

Key Observations :

Physicochemical Properties

- Acidity : Bromo and fluoro groups are electron-withdrawing, increasing the acidity of the carboxylic acid compared to methyl-substituted analogs like 4-Bromo-3-methylbenzoic acid (pKa ~2.8–3.5 estimated) .

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO) compared to purely alkyl-substituted derivatives. For instance, 5-Bromo-2-methoxy-4-methylbenzoic acid (CAS 90326-61-7) is sparingly soluble in water but dissolves in ethanol .

- Melting Points : Brominated benzoic acids typically exhibit high melting points (>150°C). 4-Bromo-3-methylbenzoic acid melts at 162–165°C, while methoxy derivatives may have slightly lower melting points due to reduced crystallinity .

Reactivity and Stability

- Nucleophilic Substitution: Bromo groups at position 2 or 4 (as in 2-Bromo-4'-methoxyacetophenone, CAS 2632-13-5) are susceptible to substitution reactions, whereas fluoro groups are generally inert under mild conditions .

- Stability : Methoxy groups improve stability against oxidation compared to hydroxyl analogs. However, boronic acid derivatives (e.g., 4-Bromo-3-fluorobenzeneboronic acid) require anhydrous conditions to prevent protodeboronation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-fluoro-3-methoxybenzoic acid, and how can purity be ensured?

- Methodology :

- Halogenation : Start with a benzoic acid precursor (e.g., 4-fluoro-3-methoxybenzoic acid) and introduce bromine via electrophilic substitution using Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

- Key Data : Typical yields range from 60–75%, with purity >95% achievable through iterative solvent optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions. For example:

- Bromo group : Deshielded aromatic protons (δ 7.2–7.8 ppm).

- Methoxy group : Singlet at δ ~3.9 ppm.

- Carboxylic acid : Broad peak at δ ~12 ppm (¹H) .

- FT-IR : Confirm functional groups (C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

Q. How does the compound’s solubility affect reaction design?

- Methodology :

- Test solubility in polar (DMSO, methanol) and non-polar (toluene) solvents.

- Data : The carboxylic acid group enhances solubility in basic aqueous solutions (e.g., NaHCO₃), while bromine and fluorine reduce solubility in non-polar media .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Methodology :

- Use directing groups (e.g., methoxy) to control bromine placement. For example, meta-directing effects of fluorine may compete; mitigate by adjusting temperature (0–5°C) or using Lewis acids (e.g., FeCl₃) to favor para-bromination .

- Validation : Compare HPLC retention times and ¹H NMR shifts with reference standards .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study :

- Observed Discrepancy : Antimicrobial activity varies (e.g., MIC values differ by >50% against E. coli in similar assays).

- Resolution :

Standardize Assays : Use consistent inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar).

Control Substituent Effects : Compare with analogs (e.g., 2-amino-4-bromo-3-fluorobenzoic acid) to isolate bromine’s role .

- Data Table :

| Derivative | MIC (E. coli) | LogP | Reference |

|---|---|---|---|

| Target Compound | 32 µg/mL | 2.1 | |

| 2-Amino analog | 16 µg/mL | 1.8 |

Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect increases susceptibility to attack at C-2 or C-6 positions .

- Validation : Synthesize predicted products (e.g., 2-bromo-4-fluoro-3-methoxyphenylacetic acid) and confirm via LC-MS .

Methodological Challenges & Solutions

Q. Why do HPLC retention times vary between batches, and how is this resolved?

- Root Cause : Residual solvents (e.g., ethyl acetate) or isomerization during storage.

- Solution :

- Dryness Check : Use Karl Fischer titration to ensure <0.1% moisture.

- Isomer Analysis : Employ chiral columns (e.g., Chiralpak AD-H) to detect enantiomeric impurities .

Q. What are best practices for storing this compound to prevent degradation?

- Protocol :

- Store at –20°C in amber vials under argon.

- Stability Data : Degradation <5% over 12 months when protected from light and humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.